molecular formula C11H16N2O4S B4393630 N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide

N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide

Cat. No. B4393630
M. Wt: 272.32 g/mol
InChI Key: ZVNSTCFVJPITGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide, commonly known as MMSA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose metabolism. As such, MMSA has been investigated for its potential as a therapeutic agent for the treatment of diabetes and other metabolic disorders.

Mechanism of Action

MMSA exerts its effects by inhibiting the activity of N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide. This leads to increased insulin signaling and improved glucose metabolism. Additionally, MMSA has been shown to have anti-inflammatory effects, which may also contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
MMSA has been shown to have a number of biochemical and physiological effects. In addition to its effects on insulin signaling and glucose metabolism, MMSA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases. Additionally, MMSA has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

MMSA has a number of advantages for use in lab experiments. It is a potent and specific inhibitor of N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide, which makes it a valuable tool for investigating the role of this protein in various physiological processes. Additionally, MMSA has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also limitations to the use of MMSA in lab experiments. One potential limitation is its relatively complex synthesis process, which may make it difficult to produce in large quantities. Additionally, MMSA has been shown to have some off-target effects, which may complicate its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on MMSA. One area of investigation is its potential as a therapeutic agent for the treatment of diabetes and other metabolic disorders. Further studies are needed to determine the efficacy and safety of MMSA in these settings.
Another potential future direction is the investigation of MMSA's anti-inflammatory and antioxidant properties. These properties may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Finally, there is potential for further development of MMSA as a tool for investigating the role of N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide in various physiological processes. This may involve the development of more potent and specific N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide inhibitors, or the investigation of other proteins involved in insulin signaling and glucose metabolism.

Scientific Research Applications

MMSA has been extensively studied for its potential applications in scientific research. One of the primary areas of investigation has been its role as a N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide inhibitor. N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose metabolism. As such, MMSA has been investigated as a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.

properties

IUPAC Name

2-[(2-methoxy-5-methylphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-7-4-5-9(17-3)10(6-7)18(15,16)13-8(2)11(12)14/h4-6,8,13H,1-3H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNSTCFVJPITGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide
Reactant of Route 5
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide
Reactant of Route 6
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.